molecular formula C10H14N2O5 B12104771 3'-Deoxy-3'-alpha-C-methyluridine

3'-Deoxy-3'-alpha-C-methyluridine

Cat. No.: B12104771
M. Wt: 242.23 g/mol
InChI Key: ROXGEZDIYLPSSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-alpha-C-methyluridine involves several steps, typically starting from uridine. The process includes selective deoxygenation and methylation at specific positions on the uridine molecule. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired modifications .

Industrial Production Methods

Industrial production methods for 3’-Deoxy-3’-alpha-C-methyluridine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-alpha-C-methyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a modified nucleoside with a different functional group .

Scientific Research Applications

3’-Deoxy-3’-alpha-C-methyluridine has several scientific research applications, including:

    Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.

    Biology: Employed in the study of nucleic acid interactions and modifications.

    Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-alpha-C-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-alpha-C-methyluridine is unique due to its specific deoxygenation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXGEZDIYLPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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